

Validating the PSTAIR Antibody in a Novel Model Organism: A Comparative Guide

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Compound of Interest

Compound Name: PSTAIR

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This guide provides a comprehensive overview of the **PSTAIR** antibody, a critical tool for cell cycle research, and outlines a framework for its validation in a new model organism, *Drosophila melanogaster*. We offer a comparison with alternative antibodies and detailed experimental protocols to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

The PSTAIR Antibody: A Pan-CDK Tool

The **PSTAIR** antibody is a monoclonal antibody that recognizes the highly conserved 16-amino-acid sequence, EGV**PSTAIR**EISLLKE, known as the **PSTAIR** motif.^{[1][2][3]} This sequence is a hallmark of several cyclin-dependent kinases (CDKs), which are pivotal regulators of eukaryotic cell cycle progression.^{[1][3][4][5]} The antibody primarily identifies CDK1 (also known as p34cdc2) and shows cross-reactivity with other CDKs containing the **PSTAIR** motif, such as CDK2 and CDK3.^[4] Its ability to detect a range of CDKs across a wide array of species, from yeast to humans, makes it an invaluable tool for studying the fundamental mechanisms of cell division.^{[2][3][4]}

Comparative Analysis: PSTAIR Antibody and Its Alternatives

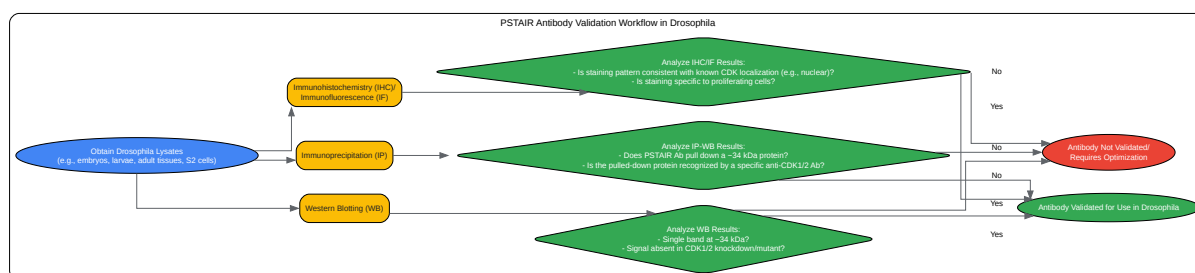
While the **PSTAIR** antibody is a powerful tool for detecting multiple CDKs, more specific antibodies targeting individual CDKs can be advantageous for dissecting the unique functions

of each kinase. Below is a comparison of the **PSTAIR** antibody with specific antibodies against its primary targets, CDK1 and CDK2.

Feature	PSTAIR Antibody	Anti-CDK1 Antibody (specific)	Anti-CDK2 Antibody (specific)
Target	Conserved PSTAIR motif in CDKs (primarily CDK1, CDK2, CDK3)[4]	CDK1 (p34cdc2)	CDK2
Epitope	EGVPSTAIREISLLKE sequence[1][4]	Typically a unique region of CDK1	Typically a unique region of CDK2
Clonality	Monoclonal[2][4]	Monoclonal or Polyclonal	Monoclonal or Polyclonal[6]
Validated Applications	WB, ELISA, IP, ICC/IF[4][7][8]	WB, IP, IHC, Flow Cytometry	WB, IP, IHC, ICC, Flow Cytometry[6]
Reported Species Reactivity	Human, Mouse, Rat, Avian, Fish, Xenopus, Plants[2][4]	Human, Mouse, Rat, Monkey, Chicken, Amphibians, Drosophila[7]	Human, Mouse, Rat[6]
Key Advantage	Broad CDK reactivity, useful for studying overall CDK presence and cell cycle state.	High specificity for CDK1, essential for studying G2/M transition.	High specificity for CDK2, crucial for investigating G1/S transition.
Potential Limitation	Cannot distinguish between different PSTAIR-containing CDKs.	May not detect other CDKs involved in the cell cycle.	Limited to the study of CDK2-specific functions.

Validation of PSTAIR Antibody in Drosophila melanogaster

Drosophila melanogaster (the fruit fly) is a powerful genetic model for cell cycle research. Validating the **PSTAIR** antibody in this organism would provide a valuable tool for the many researchers using this system. Here, we present a detailed workflow and protocols for this validation.



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Caption: Experimental workflow for validating the **PSTAIR** antibody in *Drosophila melanogaster*.

Experimental Protocols

1. Western Blotting (WB)

- Objective: To determine if the **PSTAIR** antibody recognizes a protein of the expected molecular weight (~34 kDa for CDKs) in *Drosophila* lysates.

- Protocol:
 - Lysate Preparation: Homogenize *Drosophila* embryos, larval tissues, or S2 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
 - SDS-PAGE: Load 30 µg of protein per lane on a 12% SDS-polyacrylamide gel and separate by electrophoresis.
 - Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
 - Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
 - Primary Antibody Incubation: Incubate the membrane with the **PSTAIR** antibody (e.g., at a 1:1000 - 1:4000 dilution) overnight at 4°C.[4][5]
 - Washing: Wash the membrane three times for 10 minutes each with TBST.
 - Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-mouse secondary antibody (1:10,000 dilution) for 1 hour at room temperature.
 - Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[5]
- Expected Result: A distinct band at approximately 34 kDa, corresponding to the molecular weight of *Drosophila* CDKs (e.g., Cdk1/cdc2).

2. Immunoprecipitation (IP)

- Objective: To confirm that the **PSTAIR** antibody can specifically pull down CDK proteins from *Drosophila* lysates.
- Protocol:

- Lysate Preparation: Prepare a non-denaturing lysate from *Drosophila* tissues or cells in IP lysis buffer.
- Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
- Immunoprecipitation: Incubate the pre-cleared lysate with the **PSTAIR** antibody or a negative control mouse IgG overnight at 4°C.
- Complex Capture: Add Protein A/G agarose beads to capture the antibody-antigen complexes and incubate for 2-4 hours at 4°C.
- Washing: Wash the beads three to five times with cold IP lysis buffer.
- Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
- Western Blot Analysis: Analyze the eluted proteins by Western Blotting using a specific anti-CDK1 or anti-CDK2 antibody to confirm the identity of the immunoprecipitated protein.
- Expected Result: The **PSTAIR** antibody, but not the control IgG, should successfully immunoprecipitate a protein that is subsequently detected by a specific anti-CDK1/2 antibody on a Western blot.

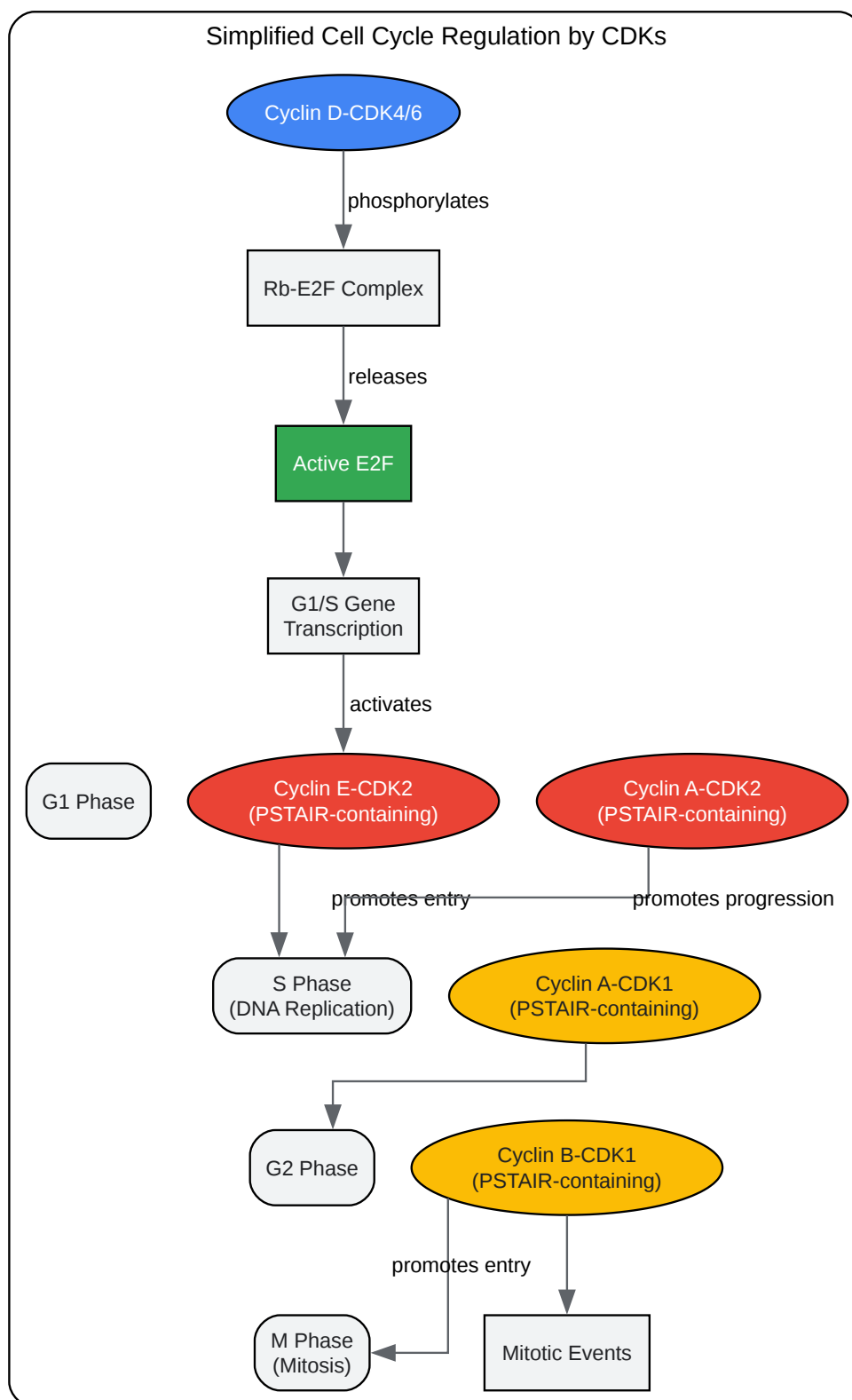
3. Immunohistochemistry (IHC) / Immunofluorescence (IF)

- Objective: To determine the subcellular localization of the **PSTAIR**-reactive proteins in *Drosophila* tissues.
- Protocol:
 - Tissue Preparation: Dissect and fix *Drosophila* tissues (e.g., larval imaginal discs or brains) in 4% paraformaldehyde.
 - Permeabilization: Permeabilize the tissues with 0.3% Triton X-100 in PBS (PBT).
 - Blocking: Block with 5% normal goat serum in PBT for 1 hour.

- Primary Antibody Incubation: Incubate with the **PSTAIR** antibody (e.g., 1:500 dilution) overnight at 4°C.^[7]
- Washing: Wash extensively with PBT.
- Secondary Antibody Incubation: Incubate with a fluorescently labeled anti-mouse secondary antibody (e.g., Alexa Fluor 488) for 2 hours at room temperature.
- Counterstaining and Mounting: Counterstain with DAPI to visualize nuclei and mount the tissues on slides.
- Imaging: Image the stained tissues using a confocal microscope.
- Expected Result: Staining should be observed in the nuclei of proliferating cells, consistent with the known localization and function of CDKs. The staining pattern should correlate with regions of known cell division in the analyzed tissue.

CDK Signaling Pathway and the Role of PSTAIR-Containing Kinases

CDKs are the core engines of the cell cycle, driving the progression through different phases by phosphorylating a multitude of substrate proteins. Their activity is tightly regulated by their association with cyclins and by phosphorylation events. The **PSTAIR**-containing kinases, CDK1 and CDK2, are central to this process.



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Caption: Simplified diagram of the cell cycle highlighting the roles of **PSTAIR**-containing CDKs.

This guide provides a robust framework for the validation and comparative analysis of the **PSTAIR** antibody. By following these protocols and considering the alternative reagents, researchers can confidently employ this and related antibodies to unravel the complexities of cell cycle regulation in both established and novel model organisms.

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